Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a furan ring, a phenyl group, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with appropriate dihydropyridine precursors under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture uniformly, leading to efficient synthesis of ester and amide derivatives containing furan rings .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The dihydropyridine core can be reduced to form tetrahydropyridine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted furans, tetrahydropyridine derivatives, and halogenated phenyl compounds. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its unique structural properties
Mechanism of Action
The mechanism of action of Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The furan ring and dihydropyridine core can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and receptor functions .
Comparison with Similar Compounds
Similar Compounds
Furfural: A simpler furan derivative used in the synthesis of various chemicals.
5-Hydroxymethylfurfural: Another furan derivative with significant applications in green chemistry.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of bio-based polymers
Uniqueness
Dimethyl 1-(furan-2-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combination of a furan ring, a phenyl group, and a dihydropyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19NO5 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
dimethyl 1-(furan-2-ylmethyl)-4-phenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H19NO5/c1-24-19(22)16-12-21(11-15-9-6-10-26-15)13-17(20(23)25-2)18(16)14-7-4-3-5-8-14/h3-10,12-13,18H,11H2,1-2H3 |
InChI Key |
VYNTXZIHCUDJHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OC)CC3=CC=CO3 |
Origin of Product |
United States |
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